4,5,6-Trichloropyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

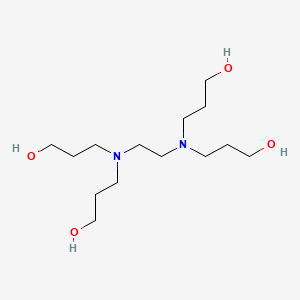

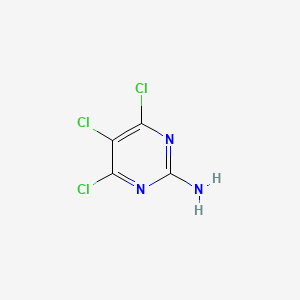

The synthesis of 4,5,6-Trichloropyrimidin-2-amine involves a suspension of 2-amino-4,6-dichloropyrimidine in chloroform. N-chlorosuccinimide is added portionwise to this mixture. The reaction mixture is then refluxed for 2 hours .Molecular Structure Analysis

The molecular structure of 4,5,6-Trichloropyrimidin-2-amine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The InChI code for this compound is 1S/C4H2Cl3N3/c5-1-2(6)9-4(8)10-3(1)7/h(H2,8,9,10) .Physical And Chemical Properties Analysis

4,5,6-Trichloropyrimidin-2-amine is a solid compound with a molecular weight of 198.44 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学的研究の応用

-

Chemical Reagent

- Field : Chemistry

- Application Summary : 4,5,6-Trichloropyrimidin-2-amine is a chemical reagent . It can be used as a building block in the synthesis of more complex molecules .

- Methods and Procedures : The specific methods and procedures would depend on the particular synthesis being performed. Typically, this compound would be reacted with other reagents under controlled conditions to form the desired product .

- Results and Outcomes : The outcomes would also depend on the specific synthesis. In general, the goal would be to create a more complex molecule with desired properties .

-

SNAr Reactions

- Field : Organic Chemistry

- Application Summary : 4,5,6-Trichloropyrimidin-2-amine can undergo aromatic nucleophilic substitution (SNAr) reactions . These reactions can be used to functionalize the compound, making it a useful intermediate in the synthesis of N-heterocyclic compounds .

- Methods and Procedures : The SNAr reactions on 4,5,6-Trichloropyrimidin-2-amine can be performed under mild and environmentally friendly conditions . The compound can be reacted with a variety of amines .

- Results and Outcomes : The result of these reactions is a functionalized version of 4,5,6-Trichloropyrimidin-2-amine. This functionalized compound can then be used as an intermediate in the synthesis of N-heterocyclic compounds .

-

Synthesis of N-Heterocyclic Compounds

- Field : Organic Chemistry

- Application Summary : 4,5,6-Trichloropyrimidin-2-amine can be functionalized through aromatic nucleophilic substitution (SNAr) amination with a variety of amines . This provides an important intermediate for the investigation of N-heterocyclic compounds and potential applications .

- Methods and Procedures : The SNAr reactions on 4,5,6-Trichloropyrimidin-2-amine can be performed under mild and environmentally friendly conditions . The compound can be reacted with a variety of amines .

- Results and Outcomes : The result of these reactions is a functionalized version of 4,5,6-Trichloropyrimidin-2-amine. This functionalized compound can then be used as an intermediate in the synthesis of N-heterocyclic compounds .

-

Synthesis of 4,5,6-Trichloropyrimidine-2-carboxamide

- Field : Organic Chemistry

- Application Summary : 4,5,6-Trichloropyrimidin-2-amine can be converted into 4,5,6-Trichloropyrimidine-2-carboxamide . This compound could have potential applications in various fields of chemistry .

- Methods and Procedures : The reaction of 4,5,6-Trichloropyrimidin-2-amine with concentrated sulfuric acid at around 20 °C produces 4,5,6-Trichloropyrimidine-2-carboxamide .

- Results and Outcomes : The result of this reaction is 4,5,6-Trichloropyrimidine-2-carboxamide, which is obtained in a 91% yield . This compound could be used as a building block in the synthesis of more complex molecules .

Safety And Hazards

The safety information for 4,5,6-Trichloropyrimidin-2-amine indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

特性

IUPAC Name |

4,5,6-trichloropyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl3N3/c5-1-2(6)9-4(8)10-3(1)7/h(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUTUCGOBIRQIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323205 |

Source

|

| Record name | 4,5,6-trichloropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6-Trichloropyrimidin-2-amine | |

CAS RN |

51501-53-2 |

Source

|

| Record name | 51501-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,6-trichloropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1296383.png)

![2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B1296384.png)

![Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B1296385.png)

![3-[(4-Chlorophenyl)sulfonyl]propanenitrile](/img/structure/B1296401.png)

![6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid](/img/structure/B1296402.png)